molecular formula C20H24N4O3 B8236269 N-Desethyletonitazene CAS No. 2732926-26-8

N-Desethyletonitazene

Cat. No.: B8236269
CAS No.: 2732926-26-8
M. Wt: 368.4 g/mol
InChI Key: RESPFUMJVJRUMB-UHFFFAOYSA-N

Description

N-Desethyletonitazene (also known as N-Desethyl Etonitazene) is a novel synthetic opioid belonging to the 2-benzylbenzimidazole class, commonly referred to as nitazenes . Originally identified as an active metabolite of etonitazene, it has recently emerged as a standalone substance found in the unregulated drug market . This compound is of significant and growing interest in forensic toxicology and public health research due to its high potency and increasing prevalence. From a pharmacological perspective, in vitro studies characterize this compound as a potent µ-opioid receptor (MOR) agonist . Research indicates it has notably high potency, with one study reporting EC50 values of 3.35 nM and 0.500 nM in different MOR activation assays, suggesting it is approximately 6 to 9 times more potent than fentanyl . Other sources estimate its potency to be up to 10 times greater than fentanyl . This high potency significantly increases the risk of severe intoxication and fatal overdose, making its accurate detection and quantification a critical area of study . The primary application of this certified reference material is for use in forensic and clinical research. It is an essential standard for the development and validation of analytical methods, enabling the accurate identification and confirmation of this compound in complex biological matrices such as blood and urine, as well as in drug paraphernalia . Its detection has been confirmed using techniques including liquid chromatography-high-resolution mass spectrometry (LC-HR-MS) and gas chromatography-mass spectrometry (GC-MS) . Researchers utilize this standard to monitor its presence in the illicit drug supply, to investigate its role in overdose cases, and to distinguish the parent drug from metabolites in toxicological analyses, which is vital for accurate postmortem and impairment interpretation . The legal landscape for this compound is evolving. In the United States, the Drug Enforcement Administration (DEA) has announced its intent to temporarily place this compound into Schedule I of the Controlled Substances Act effective October 2025, citing an imminent hazard to public safety . It is already classified as a prohibited narcotic in other jurisdictions, including Brazil . Intended Use and Warning: This product is intended solely for research and forensic applications. It is classified as "For Research Use Only" (RUO). It is not intended for human or veterinary diagnostic or therapeutic use. This material is not for administration to humans.

Properties

IUPAC Name

2-[2-[(4-ethoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-3-21-11-12-23-19-10-7-16(24(25)26)14-18(19)22-20(23)13-15-5-8-17(9-6-15)27-4-2/h5-10,14,21H,3-4,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESPFUMJVJRUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201342217
Record name N-Desethyletonitazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2732926-26-8
Record name N-Desethyletonitazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2732926268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desethyletonitazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESETHYLETONITAZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRN9B8Z285
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Benzimidazole Core Formation

The benzimidazole scaffold is typically synthesized via condensation of o-phenylenediamine with a carboxylic acid derivative. For this compound, this step likely involves:

  • Condensation : Reaction of o-phenylenediamine with 4-ethoxybenzyl chloride or a related electrophile under acidic conditions (e.g., HCl, H₂SO₄) to form the 2-(4-ethoxybenzyl)benzimidazole intermediate.

  • Nitration : Introduction of a nitro group at the 5-position using a nitrating mixture (HNO₃/H₂SO₄). Regioselectivity is controlled by the electron-donating 4-ethoxybenzyl group, directing nitration to the para position relative to the benzyl substituent.

Key Reaction Conditions :

  • Temperature: 0–5°C for nitration to prevent over-nitration.

  • Solvent: Sulfuric acid acts as both solvent and catalyst.

Alkylation and Side Chain Introduction

The N-ethylaminoethyl side chain is introduced via alkylation:

  • Primary Alkylation : Treatment of the 5-nitrobenzimidazole intermediate with 2-chloroethylamine or a protected amine derivative in the presence of a base (e.g., K₂CO₃) to form the N-ethylaminoethyl substituent.

  • Deprotection : If a protecting group (e.g., Boc) is used, acidic hydrolysis (HCl/dioxane) yields the free amine.

Challenges :

  • Competing alkylation at the benzimidazole N3 position necessitates careful control of stoichiometry and reaction time.

  • Steric hindrance from the 4-ethoxybenzyl group may reduce alkylation efficiency, requiring excess alkylating agent.

Reduction of Nitro Group

The nitro group at the 5-position is reduced to an amine, though this step’s inclusion in this compound synthesis remains ambiguous. If reduction is intended (e.g., for further functionalization), catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) may be employed.

Industrial-Scale Production Considerations

While no industrial synthesis data are publicly available, scalability challenges can be extrapolated from nitazene manufacturing trends:

Table 2: Industrial Process Optimization Strategies

ParameterSmall-Scale MethodIndustrial Adaptation
NitrationBatch reactor with coolingContinuous flow reactor
AlkylationDropwise additionAutomated metering systems
PurificationColumn chromatographyCrystallization/recrystallization

Safety and Regulatory Notes :

  • Nitration and alkylation steps involve explosive and toxic reagents, necessitating inert atmospheres and pressure-rated equipment.

  • Compliance with Controlled Substances Act (CSA) regulations is critical due to the compound’s structural similarity to Schedule I opioids.

Analytical Characterization

Post-synthesis characterization employs:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₂₀H₂₄N₄O₃, [M+H]⁺ = 369.1921 Da).

  • Nuclear Magnetic Resonance (NMR) : Key signals include aromatic protons (δ 7.5–8.5 ppm) and ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂).

  • Capillary Electrophoresis (CE) : Assesses purity and detects byproducts.

Comparative Analysis with Etonitazene Synthesis

This compound differs from etonitazene by the absence of an ethyl group on the aminoethyl side chain. This structural simplification may reduce synthetic complexity:

Table 3: Synthesis Step Comparison

StepEtonitazeneThis compound
Final AlkylationRequires N-ethylationOmits N-ethylation step
Protecting GroupsOften needed for amineDirect alkylation feasible

Chemical Reactions Analysis

Types of Reactions

N-desethyl Etonitazene undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or amines are used under basic conditions.

Major Products

The major products formed from these reactions include various metabolites and derivatives of N-desethyl Etonitazene, which can be further studied for their pharmacological properties.

Scientific Research Applications

Pharmacological Research

N-Desethyletonitazene is primarily studied for its activity as a mu-opioid receptor agonist. Research indicates that it exhibits a higher binding affinity to mu-opioid receptors compared to traditional opioids like morphine and fentanyl. Specifically, studies have shown:

  • Binding Affinity : this compound has a binding affinity (Ki) of approximately 2.2 nM, making it significantly more potent than both isotonitazene and fentanyl .
  • Analgesic Potency : In various assays, including warm-water tail-flick tests, this compound demonstrated analgesic effects that were more potent than those of fentanyl, indicating its potential use in pain management research .

Table 1: Comparative Binding Affinity of Opioids

CompoundBinding Affinity (Ki, nM)
This compound2.2
Fentanyl4.4
Morphine2.1
Isotonitazene15.8

Forensic Applications

The detection of this compound in drug samples has significant implications for forensic science. It has been identified in various cases involving drug overdoses and illicit drug use:

  • Detection in Samples : Reports indicate that this compound was detected in post-mortem toxicology analyses in the United States and the United Kingdom, often alongside other substances .
  • Reference Material : The compound is utilized as a reference material in forensic laboratories for the identification and quantification of synthetic opioids in biological samples .

Public Health Implications

Given its high potency and potential for abuse, this compound poses public health risks:

  • Overdose Risk : Its potency suggests a higher risk of overdose compared to other opioids, necessitating further investigation into its prevalence in the illicit drug market .
  • Regulatory Considerations : Although not currently controlled under international drug conventions, the increasing detection rates may prompt regulatory bodies to consider tighter controls on its distribution and use .

Case Studies

Several case studies highlight the emergence of this compound in various contexts:

  • Case Study 1 : In a toxicology report from Boulder County, Colorado, this compound was found in blood samples from individuals who experienced severe opioid-related health crises .
  • Case Study 2 : A study by the Welsh Emerging Drugs and Identification of Novel Substances reported instances where samples containing this compound were smoked, indicating its routes of administration and potential recreational use .

Mechanism of Action

N-desethyl Etonitazene exerts its effects primarily through the activation of mu-opioid receptors. Upon binding to these receptors, it triggers a cascade of intracellular events that result in analgesia. The compound’s high potency is attributed to its strong affinity for the mu-opioid receptor and its ability to induce significant conformational changes that enhance receptor activation .

Comparison with Similar Compounds

Structural Comparisons

The 2-benzylbenzimidazole core is common to all nitazenes, but substituents on the phenyl ring and amine side chain dictate pharmacological and pharmacokinetic differences.

Compound Key Structural Features Potency (vs. Fentanyl) Receptor Affinity (µ-opioid) Legal Status (US)
N-Desethyletonitazene 4-Isopropoxyphenyl group; ethylamine side chain ~20x High (similar to etonitazene) Not scheduled (as of 2022)
Etonitazene 4-Ethoxyphenyl group; diethylamine side chain ~20–100x Very high (Ki = 0.03 nM) Schedule I
Isotonitazene 4-Isopropoxyphenyl group; diethylamine side chain ~20–50x High (Ki = 0.1 nM) Schedule I
Metonitazene 4-Methoxyphenyl group; diethylamine side chain ~10–30x Moderate-high Schedule I (analogue)
Etonitazepyne 4-Ethoxyphenyl group; pyrrolidino side chain (cyclic amine) >100x Extremely high Schedule I

Structural Notes:

  • Side-chain modifications (e.g., ethylamine vs. diethylamine) alter receptor binding kinetics. For example, etonitazene’s diethylamine group increases lipophilicity, enhancing blood-brain barrier penetration .

Pharmacological and Forensic Considerations

Potency and Clinical Impact:
  • This compound’s high potency necessitates cautious dosing; overdoses may require multiple naloxone administrations due to prolonged receptor binding .
  • Etonitazepyne (N-pyrrolidino etonitazene) exhibits even greater potency (>100x fentanyl), linked to severe respiratory depression and fatalities in forensic casework .
Analytical Identification:
  • GC-MS and LC-QTOF-MS are standard methods for distinguishing nitazenes. Key identifiers for this compound include:
    • Molecular weight : 368.43 g/mol (C₂₀H₂₄N₄O₃) .
    • Chromatographic peaks : Retention times at 4.93 and 7.25 minutes (with internal standards) .

Legal and Regulatory Status

  • This compound: Not explicitly controlled in the U.S. as of 2022, though its structural similarity to Schedule I nitazenes may lead to analogue act prosecutions .
  • Etonitazene and Isotonitazene : Schedule I substances under the Controlled Substances Act .
  • Metonitazene : Often regulated under analogue laws due to structural and pharmacological overlap with Schedule I compounds .

Biological Activity

N-Desethyletonitazene, a metabolite of etonitazene, is part of the 2-benzylbenzimidazole class of synthetic opioids known as nitazenes. This compound has garnered attention due to its significant biological activity, particularly its potent interaction with the μ-opioid receptor (MOR). This article provides a comprehensive overview of its pharmacological properties, metabolism, and implications for public health.

Pharmacological Profile

Binding Affinity and Potency

This compound exhibits a high binding affinity for MOR, which is the primary target for opioid drugs. In vitro studies have demonstrated that this compound possesses sub-nanomolar potency, with an effective concentration (EC50) of approximately 0.614 nM, making it comparable to etonitazene (0.661 nM) and significantly more potent than many traditional opioids like morphine and fentanyl .

In a comparative analysis of various nitazenes, this compound was found to have a higher potency than its parent compound, isotonitazene, indicating its potential for greater analgesic effects .

Agonistic Activity

This compound acts as a full agonist at MOR, leading to pronounced analgesic effects. Studies utilizing the warm-water tail-flick assay in rodents revealed that this compound increases latency in a dose-dependent manner, indicating effective pain relief. Its efficacy was shown to be comparable to that of morphine and fentanyl .

Metabolism

This compound is primarily metabolized through N-dealkylation and O-dealkylation processes following the ingestion of etonitazene. The main metabolites identified include N-desethyl isotonitazene and others that contribute to its pharmacological profile . In toxicological analyses, this compound was detected in post-mortem samples, underscoring its relevance in forensic investigations related to opioid overdoses .

Case Studies and Clinical Implications

Recent case studies highlight the emerging threat posed by nitazenes, including this compound. A review of 85 forensic cases from North America and the UK indicated that even at low blood concentrations (sub-ng/mL), these compounds can lead to significant opioid effects, raising concerns about their potential for abuse and overdose .

Table 1: Comparative Potency of Nitazenes

CompoundEC50 (nM)ED50 (μg/kg)
This compound0.61440.1
Etonitazene0.66111.3
Isotonitazene0.10711.3
Fentanyl-55.7

Q & A

Q. What ethical and methodological considerations are essential when designing human tissue studies involving potent opioids like this compound?

  • Methodology : Adhere to institutional biosafety protocols (e.g., BSL-2 containment) for handling high-potency compounds. Use anonymized postmortem tissues with informed consent. Include negative controls (e.g., opioid receptor antagonists) to distinguish specific binding from background noise .

Tables

Q. Table 1. Key Analytical Techniques for this compound Identification

TechniqueApplicationSensitivity (ng/mL)Key Reference
GC-MSVolatile impurity profiling1–10
LC-QTOF-MSStructural confirmation0.5–5
NMR (¹H/¹³C)Stereochemical resolutionN/A (mg quantities)

Q. Table 2. Recommended Naloxone Dosing Protocols for Nitazene Overdose Models

ModelNaloxone Dose (mg/kg)Efficacy (% Reversal)Notes
Rodent (acute)0.1–140–60%Requires 2–3 doses for full reversal
Non-human primate0.5–1050–70%Delayed administration reduces efficacy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Desethyletonitazene
Reactant of Route 2
Reactant of Route 2
N-Desethyletonitazene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.